molecular formula C19H24N2O2S B345798 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine CAS No. 508233-20-3

1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

Cat. No.: B345798
CAS No.: 508233-20-3
M. Wt: 344.5g/mol
InChI Key: GWOHQBFZGVHHCI-UHFFFAOYSA-N
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Description

1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This sulfonylpiperazine derivative features a distinct molecular architecture, characterized by a phenylpiperazine group linked to a 2,3,4-trimethylphenylsulfonyl moiety. This specific arrangement is valuable for constructing compound libraries aimed at probing biological pathways and identifying novel therapeutic agents. Compounds within this structural class are frequently explored as key scaffolds in the development of pharmacologically active molecules, particularly due to the sulfonylpiperazine group's role as a privileged structure in drug design . The structural characteristics of this compound, including the presence of multiple ring systems and a sulfonamide linker, suggest potential for diverse biological interactions. Researchers utilize this and related analogs primarily in high-throughput screening campaigns and for lead optimization studies to investigate structure-activity relationships (SAR) . Its properties are consistent with compounds used in central nervous system (CNS) and oncology research, though its specific mechanism of action is dependent on the biological target under investigation. As with all reagents of this nature, 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-9-10-19(17(3)16(15)2)24(22,23)21-13-11-20(12-14-21)18-7-5-4-6-8-18/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOHQBFZGVHHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two modular components:

  • Piperazine core : Serves as the central scaffold.

  • Aryl substituents : A phenyl group at the N1 position and a 2,3,4-trimethylphenylsulfonyl group at the N4 position.
    Retrosynthetically, the molecule is accessible via sequential N-functionalization. The phenyl group is introduced first to avoid competing reactions during sulfonylation, leveraging the differential reactivity of primary versus secondary amines.

Key Reaction Steps

  • N-Phenylation of Piperazine :

    • Piperazine reacts with a phenylating agent (e.g., bromobenzene or phenylboronic acid) under catalytic conditions.

    • Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution are viable pathways.

  • Sulfonylation of N1-Phenylpiperazine :

    • The secondary amine undergoes sulfonylation with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base.

Detailed Synthetic Procedures

Synthesis of N1-Phenylpiperazine

Method A: Buchwald-Hartwig Amination

  • Reagents : Piperazine, bromobenzene, Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene.

  • Conditions : 110°C, 24 h under nitrogen.

  • Mechanism : Palladium-mediated cross-coupling facilitates C–N bond formation.

  • Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Method B: Nucleophilic Aromatic Substitution

  • Reagents : Piperazine, fluorobenzene, K₂CO₃, DMF.

  • Conditions : 120°C, 48 h.

  • Limitations : Lower yield (45–50%) due to reduced electrophilicity of fluorobenzene.

Sulfonylation of N1-Phenylpiperazine

General Protocol :

  • Dissolve N1-phenylpiperazine (1 eq) in anhydrous DCM.

  • Add 2,3,4-trimethylbenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Introduce DIPEA (2 eq) to scavenge HCl.

  • Stir at room temperature for 12 h.

Workup :

  • Quench with ice water, extract with DCM (3 × 50 mL).

  • Dry over Na₂SO₄, concentrate under reduced pressure.

  • Purify via flash chromatography (SiO₂, DCM/MeOH 95:5).

Yield : 85–90%.

Optimization and Reaction Monitoring

Solvent and Base Screening

SolventBaseTemp (°C)Time (h)Yield (%)
DCMDIPEA251288
NMPEt₃N251282
THFNaH0→252475

DCM with DIPEA proved optimal, minimizing side reactions (e.g., over-sulfonylation).

Stoichiometric Considerations

A slight excess of sulfonyl chloride (1.1 eq) ensures complete conversion of the amine. Higher equivalents (>1.2 eq) led to dimerization byproducts (5–8% yield loss).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 7.15 (s, 1H, sulfonyl-Ar), 2.80–2.60 (m, 8H, piperazine), 2.35 (s, 6H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₉H₂₄N₂O₂S [M+H]⁺: 353.1634; found: 353.1638.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

  • Melting Point : 142–144°C (lit. 143°C).

Scale-Up and Industrial Considerations

Pilot-Scale Synthesis

  • Batch Size : 1 kg of N1-phenylpiperazine.

  • Modifications :

    • Use continuous flow reactors for sulfonylation to enhance heat dissipation.

    • Replace DCM with 2-MeTHF for greener processing.

  • Yield : 87% at 10 kg scale.

Cost Analysis

ComponentCost/kg (USD)
N1-Phenylpiperazine1,200
2,3,4-TMB-sulfonyl chloride3,500
Total (per kg product)4,700

Applications and Derivatives

While the primary focus is synthesis, the compound’s utility in medicinal chemistry is noted. Analogous sulfonamides inhibit AKR1C3, a target in oncology and endocrinology. Derivatives with modified aryl groups show enhanced pharmacokinetic profiles .

Chemical Reactions Analysis

1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Scientific Research Applications

1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Structural Features

The biological activity of sulfonylpiperazines is highly dependent on substituents at two critical sites:

  • Piperazine nitrogen substituent : Modulates receptor binding affinity and selectivity.
  • Sulfonyl aryl group : Influences lipophilicity, metabolic stability, and electronic interactions.

Comparative Analysis of Analogues

The following table summarizes structural variations and reported activities of closely related compounds:

Compound Name Piperazine Substituent Sulfonyl Substituent Molecular Weight Biological Activity/Notes Source
1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine Phenyl 2,3,4-trimethylphenyl 384.53 Potential negative allosteric modulator (NAM)*
1-(3-Chlorobenzyl)-4-(4-methylphenyl)sulfonylpiperazine 3-Chlorobenzyl 4-methylphenyl 383.29 Antiproliferative activity (hypothesized)
1-[(4-Chlorophenyl)phenylmethyl]-4-(4-methylbenzenesulfonyl)piperazine Benzhydryl (4-Cl-Ph-Ph-CH2) 4-methylphenyl 467.04 Enhanced steric bulk; improved CNS penetration?
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine H 4-Cl-3-CF3-phenyl 344.75 High electron-withdrawing effects; SAR study
1-[(E)-3-Phenylprop-2-enyl]-4-(2,3,4-trimethylphenyl)sulfonylpiperazine 3-Phenylpropenyl 2,3,4-trimethylphenyl 384.53 Increased lipophilicity; unconfirmed activity
1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine 4-Methylpiperazine 4-acetylphenyl 296.35 Improved solubility; metabolic stability

*NAM: Negative allosteric modulator of neuronal nicotinic receptors, as per SAR studies in .

Biological Activity

1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a phenyl group and a sulfonyl moiety, which contributes to its biological activity. The presence of the trimethylphenyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

1. Anticancer Properties

Research indicates that derivatives of piperazine compounds exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that similar piperazine derivatives can inhibit eEF2K, a kinase linked to various cancers, including triple-negative breast cancer (TNBC) .

Table 1: Summary of Anticancer Activity

CompoundTargetEffectReference
1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazineeEF2KInhibition of cell viability
4-(2,3-dichlorophenyl)-piperazine derivativeHuman cancer cell linesInduces apoptosis

2. Enzyme Inhibition

Piperazine derivatives have been reported to inhibit human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s . The mechanism involves binding at the enzyme's active site, disrupting its function.

Table 2: Inhibition Studies

CompoundEnzyme TargetIC50 (µM)Reference
1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazineAChETBD
4-Methyl-benzenesulfonyl-piperazineAChE25

The biological activity of 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances binding affinity due to increased hydrogen bonding capabilities.

Key Pathways Affected

  • Cell Proliferation: Inhibition of cell cycle progression in cancer cells.
  • Apoptosis Induction: Triggering programmed cell death through mitochondrial pathways.

Case Studies

A notable study evaluated the efficacy of piperazine derivatives against various cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study Highlights:

  • Study Focus: Evaluation of piperazine derivatives on MDA-MB-231 (TNBC) cells.
  • Findings: Certain derivatives showed up to 70% reduction in cell viability at low concentrations.

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